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Compound of Interest

Compound Name: VUF 10214

Cat. No.: B15610228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of VUF
10214, a notable ligand for the histamine H4 receptor (H4R). This document consolidates key

quantitative data, details essential experimental methodologies for its characterization, and

visualizes the associated signaling pathways and experimental workflows.

Core Pharmacological Profile
VUF 10214 is identified as a potent ligand for the histamine H4 receptor, a G-protein coupled

receptor (GPCR) primarily expressed on cells of hematopoietic origin.[1] Its activity at the H4R

implicates it as a modulator of immune and inflammatory responses, making it a valuable tool

for research in areas such as allergies, asthma, and autoimmune diseases.

Quantitative Pharmacological Data
The binding affinity of VUF 10214 and related compounds for histamine receptors is crucial for

understanding its potency and selectivity. The following tables summarize the available

quantitative data.

Table 1: Binding Affinity of VUF 10214 at the Human Histamine H4 Receptor

Compound Parameter Value Reference

VUF 10214 pKi 8.25 [1]
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pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a

higher binding affinity.

Table 2: Comparative Binding Affinities (pKi) of Related "VUF" Compounds and Reference

Ligands at Human Histamine Receptors

Compound pKi at hH1R pKi at hH2R pKi at hH3R pKi at hH4R Reference

VUF 10148 5.8 < 5.0 6.4 8.1 [2]

JNJ 7777120 < 5.5 < 5.5 < 5.5 8.8 [2]

Thioperamide < 5.0 < 5.0 8.4 8.1 [2]

This table includes data for VUF 10148, a structurally related compound, to provide context on

the potential selectivity profile of the "VUF" series of ligands. JNJ 7777120 is a highly selective

H4R antagonist, and thioperamide is a potent dual H3/H4 receptor ligand.

Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor primarily couples to the Gαi/o family of G-proteins. Agonist binding

to the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting

in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the

Gβγ subunits can activate downstream effector proteins, such as phospholipase C (PLC),

which in turn leads to the mobilization of intracellular calcium and can trigger cellular responses

like chemotaxis.[3]
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Experimental Protocols
The characterization of VUF 10214's pharmacological properties relies on a suite of in vitro

assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for the H4R.

Objective: To determine the equilibrium dissociation constant (Ki) of VUF 10214 for the

human H4 receptor expressed in a recombinant cell line.

Materials:

HEK293 cells stably expressing the human H4R.

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

Radioligand (e.g., [³H]histamine).

VUF 10214 (test compound).

Non-specific binding control (e.g., high concentration of unlabeled histamine).

Glass fiber filters (e.g., GF/C).

Scintillation cocktail.

Procedure:

Membrane Preparation:

Culture and harvest H4R-expressing cells.

Homogenize cells in lysis buffer and centrifuge to pellet cell membranes.

Resuspend the membrane pellet in binding buffer.
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Binding Reaction:

In a 96-well plate, incubate the cell membranes with a fixed concentration of radioligand

and varying concentrations of VUF 10214.

Include wells for total binding (radioligand only) and non-specific binding (radioligand +

excess unlabeled ligand).

Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium

(e.g., 60 minutes).

Filtration and Quantification:

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold wash buffer.

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis:

Determine the concentration of VUF 10214 that inhibits 50% of the specific binding of the

radioligand (IC50) using non-linear regression.

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its

dissociation constant.[2]
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Eosinophil Chemotaxis Assay
This functional assay assesses the ability of a compound to modulate H4R-mediated cell

migration.

Objective: To determine the inhibitory concentration (IC50) of VUF 10214 on histamine-

induced chemotaxis of human eosinophils.

Materials:

Isolated human eosinophils.

Chemotaxis chambers (e.g., Boyden chambers with a 5 µm pore size membrane).

Histamine (chemoattractant).

VUF 10214 (test compound).

Assay medium (e.g., RPMI-1640 with 0.5% BSA).

Cell staining and counting reagents.

Procedure:

Place the porous membrane in the chemotaxis chamber, separating the upper and lower

wells.

Add assay medium containing histamine to the lower wells.

In the upper wells, add eosinophils that have been pre-incubated with varying

concentrations of VUF 10214 (for antagonist testing).

Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

After incubation, remove non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells in several high-power fields using a microscope.
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Data Analysis:

Plot the number of migrated cells against the concentration of VUF 10214 and determine

the IC50 value using non-linear regression.[4]

Calcium Mobilization Assay
This assay measures the functional consequence of H4R activation on intracellular calcium

levels.

Objective: To determine the effect of VUF 10214 on H4R-mediated changes in intracellular

calcium concentration.

Materials:

H4R-expressing cells.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

VUF 10214 and/or a known H4R agonist.

Fluorescence plate reader with an automated injection system.

Procedure:

Seed H4R-expressing cells in a 96-well plate.

Load the cells with a calcium-sensitive fluorescent dye.

Measure the baseline fluorescence using the plate reader.

Inject the test compound (VUF 10214) and/or an agonist and immediately record the

fluorescence intensity over time.

Data Analysis:

Calculate the change in fluorescence intensity from baseline.
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For agonist activity, plot the response against the logarithm of the compound concentration

to determine the EC50 value.

For antagonist activity, pre-incubate with VUF 10214 before adding a known agonist and

calculate the IC50 value.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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